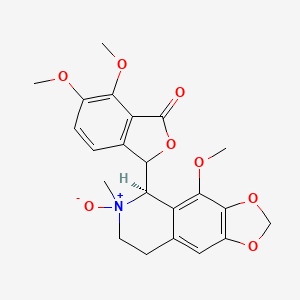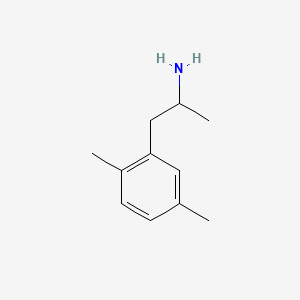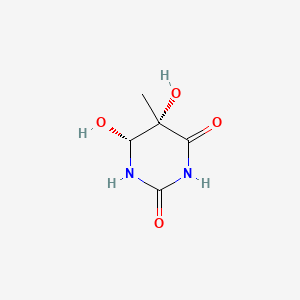
cis-5,6-Dihydroxythymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-5,6-Dihydroxythymine: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is formed as a result of oxidative damage to thymine, often due to ionizing radiation or reactive oxygen species. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common lesion that can block DNA replication and transcription.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,6-Dihydroxythymine typically involves the oxidation of thymine. One common method is the osmylation of thymine, which leads to the formation of both cis isomers. The reaction conditions often include the use of osmium tetroxide as the oxidizing agent, and the reaction is carried out in an aqueous solution .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be adapted for industrial purposes. The key is to optimize the reaction conditions to increase yield and purity, which may involve the use of co-solvents and catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: cis-5,6-Dihydroxythymine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized thymine derivatives.
Reduction: Reduction reactions can convert this compound back to thymine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide is commonly used for the initial oxidation of thymine.
Reducing Agents: Sodium borohydride and other mild reducing agents can be used for reduction reactions.
Substituting Agents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include other oxidized or reduced derivatives of thymine, as well as substituted thymine compounds .
Applications De Recherche Scientifique
cis-5,6-Dihydroxythymine has several important applications in scientific research:
DNA Damage and Repair Studies: It is used as a model compound to study the mechanisms of DNA damage and repair.
Oxidative Stress Marker: The presence of this compound in DNA is used as a marker for oxidative stress, helping researchers to study the effects of oxidative damage in various biological systems.
Mécanisme D'action
The mechanism by which cis-5,6-Dihydroxythymine exerts its effects involves its incorporation into DNA, where it forms a lesion that can block DNA polymerases. This blockage occurs because the lesion distorts the DNA structure, preventing the polymerase from extending the DNA strand past the lesion site. This can lead to the termination of DNA replication and transcription, which can have significant biological consequences .
Comparaison Avec Des Composés Similaires
5,6-Dihydrothymine: Another derivative of thymine that is formed by the reduction of the double bond in thymine.
5-Hydroxy-5,6-Dihydrothymidine: A related compound formed by the hydroxylation of thymine.
Comparison: cis-5,6-Dihydroxythymine is unique in its ability to form a strong block to DNA replication and transcription, which is not as pronounced in other similar compounds. This makes it particularly useful for studying the effects of DNA damage and the mechanisms of DNA repair .
Propriétés
Numéro CAS |
1124-84-1 |
|---|---|
Formule moléculaire |
C5H8N2O4 |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1 |
Clé InChI |
GUKSGXOLJNWRLZ-MVHIGOERSA-N |
SMILES isomérique |
C[C@@]1([C@H](NC(=O)NC1=O)O)O |
SMILES canonique |
CC1(C(NC(=O)NC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


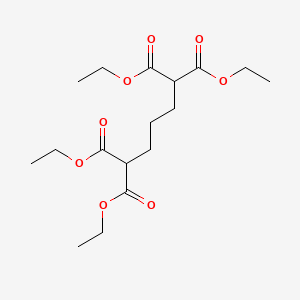
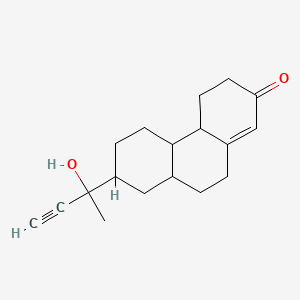
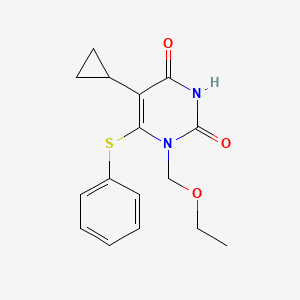
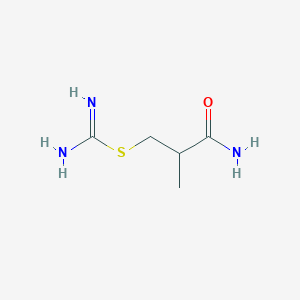
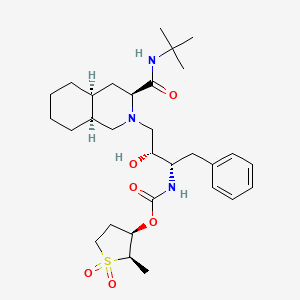
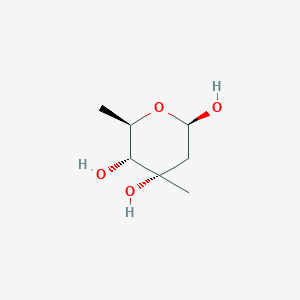
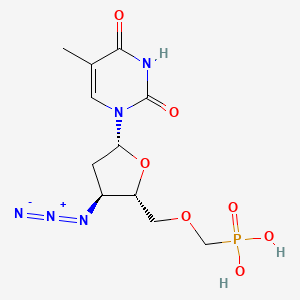


![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
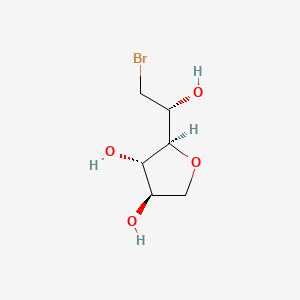
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
